[4-(2-Fluorocyclopropyl)phenyl]methanol
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Description
Scientific Research Applications
Interaction with Fluorophenylacetylenes
Research conducted by Maity et al. (2011) investigated the interaction of alcohols, including methanol, with 2-fluoro- and 4-fluorophenylacetylenes, revealing the formation of cyclic complexes. These interactions, characterized by C-H···O and O-H···π hydrogen bonds, underline the significant role of fluorine substitution on phenyl rings in influencing hydrogen bonding behavior, which could be crucial in synthesizing new chemical entities or understanding reaction mechanisms in organic chemistry Maity, S., Maity, D. K., & Patwari, G. (2011).
Antitubercular Activities
Bisht et al. (2010) synthesized a series of compounds related to [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activities. This research highlights the potential of structurally similar compounds to [4-(2-Fluorocyclopropyl)phenyl]methanol in developing new antitubercular agents, indicating the importance of cyclopropyl and fluorophenyl groups in medicinal chemistry Bisht, S. S., et al. (2010).
C-H Halogenation and Synthesis Optimization
Sun et al. (2014) explored a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This study demonstrates the utility of compounds like this compound in facilitating halogenation reactions under milder conditions, offering higher yields and selectivity, which is crucial for industrial-scale chemical production Sun, X., Sun, Y.-H., & Rao, Y. (2014).
Antimalarial Agents Development
Ajay et al. (2010) synthesized and evaluated a series of 4-alkylaminoaryl phenyl cyclopropyl methanones for their antimalarial and antitubercular activities. Their findings suggest that modifications to the phenyl cyclopropyl methanol structure can yield compounds with potent biological activities, highlighting the versatility of such frameworks in drug discovery Ajay, A., et al. (2010).
Fluorescence Spectroscopy in Chemical Analysis
Matwijczuk et al. (2015) conducted fluorescence analysis of ionic and nonionic compounds, revealing the potential of this compound and its derivatives in rapid conformational analysis using fluorescence spectroscopy. This approach could be valuable in both solutions and biological samples, offering insights into molecular dynamics and interactions Matwijczuk, A., et al. (2015).
Properties
IUPAC Name |
[4-(2-fluorocyclopropyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-5-9(10)8-3-1-7(6-12)2-4-8/h1-4,9-10,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEPVDCRSQIOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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